molecular formula C22H23N3O5 B2485716 N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898423-31-9

N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2485716
CAS No.: 898423-31-9
M. Wt: 409.442
InChI Key: PQQNEZGYKZIONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ruthenium Complexes of Quinoline Derivatives

Research by Anderberg et al. (2002) on ruthenium complexes of analogues of the antitumor antibiotic streptonigrin explored the formation and properties of these complexes. Such studies highlight the potential of quinoline derivatives in developing metal-based drugs or probes for biomedical applications, particularly in oncology (Anderberg, Harding, Luck, & Turner, 2002).

Synthesis of Quinoline Derivatives

Mamedov et al. (2016) developed a novel synthetic approach for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from nitroaryl oxiranes, showcasing the synthetic versatility of quinoline derivatives. This could imply the usefulness of N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in chemical synthesis and drug development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Fluorescence Sensing of Zn(II)

A study by Nolan et al. (2005) on quinoline-derivatized fluoresceins for Zn(II) sensing in biological systems demonstrates the potential of quinoline derivatives in the development of fluorescent sensors. This suggests that N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide could be explored for its fluorescent properties and applications in bioimaging or as a diagnostic tool (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

Antiproliferative Quinolines

Patel et al. (2022) on the synthesis of antiproliferative tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones under microwave irradiation highlights the antiproliferative potential of quinoline derivatives. This could point towards the cancer research and therapeutic applications of N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, especially in the development of novel anticancer agents (Patel, González-Bakker, Vala, Patel, Puerta, Malik, Sharma, Padrón, & Patel, 2022).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-29-17-7-6-15(12-18(17)30-2)23-21(27)22(28)24-16-10-13-4-3-9-25-19(26)8-5-14(11-16)20(13)25/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQNEZGYKZIONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.